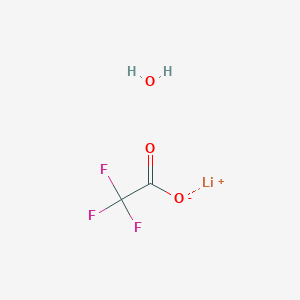
Lithium trifluoroacetate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium trifluoroacetate monohydrate is a chemical compound with the formula C2F3LiO2·H2O. It is a white crystalline powder that is highly soluble in water and alcohols but insoluble in most organic solvents. This compound is known for its stability in air and its ability to decompose at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium trifluoroacetate monohydrate can be synthesized through the reaction of trifluoroacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and results in the formation of lithium trifluoroacetate, which can then be crystallized to obtain the monohydrate form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high purity and yield. The process involves the neutralization of trifluoroacetic acid with lithium hydroxide, followed by crystallization and drying to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Lithium trifluoroacetate monohydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Complexation Reactions: It can form complexes with metal ions, which are useful in various catalytic processes.
Common Reagents and Conditions:
Reagents: Common reagents include nucleophiles such as amines and alcohols.
Conditions: These reactions typically occur under mild conditions, often in aqueous or alcoholic solutions.
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine can produce a trifluoroacetamide .
Scientific Research Applications
Lithium trifluoroacetate monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium trifluoroacetate monohydrate involves its ability to donate the trifluoroacetate group to various substrates. This donation can modify the chemical and physical properties of the substrates, making them more reactive or altering their biological activity . The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
- Sodium trifluoroacetate
- Potassium trifluoroacetate
- Silver trifluoroacetate
Comparison: Lithium trifluoroacetate monohydrate is unique due to its high solubility in water and alcohols, which makes it more versatile in various chemical reactions compared to its sodium and potassium counterparts. Additionally, its stability in air and ability to decompose at high temperatures make it suitable for high-temperature applications .
Properties
IUPAC Name |
lithium;2,2,2-trifluoroacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Li.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHJNHEELCMBD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)F)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














